molecular formula C21H22O11 B1252520 Cyanidin-3-o-beta-glucopyranoside

Cyanidin-3-o-beta-glucopyranoside

Numéro de catalogue: B1252520
Poids moléculaire: 450.4 g/mol
Clé InChI: VUUHCPBKEAYFDZ-FFKRPEIQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyanidin-3-o-beta-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C21H22O11 and its molecular weight is 450.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotective Effects

C3G has garnered attention for its neuroprotective properties. A study involving Wistar rats demonstrated that C3G can rapidly distribute to the brain, where it exerts protective effects against neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. The pharmacokinetic analysis revealed significant concentrations of C3G in brain tissue shortly after administration, suggesting its potential as a therapeutic agent for cognitive decline and neurodegenerative diseases .

Table 1: Pharmacokinetics of C3G in Rat Brain and Plasma

Time (min)Plasma Concentration (nM)Brain Concentration (nM)
0355200
5250150
1510080

Metabolic Regulation

C3G has been shown to influence glucose metabolism and lipid profiles. Research indicates that C3G enhances glucose uptake in liver cells (HepG2) and muscle cells (C2C12), potentially reducing fasting plasma glucose levels. This effect is attributed to increased hepatic glucose uptake and alterations in glycolytic pathways, suggesting a role for C3G in managing conditions like diabetes .

Table 2: Effects of C3G on Metabolic Parameters

ParameterControl GroupC3G Treatment Group
Fasting Plasma Glucose (mg/dL)12090
Glycogen Content (µg/mL)5060
Malonyl-CoA Levels (µM)52

Cardiovascular Health

C3G exhibits cardioprotective properties by protecting myocardial cells from oxidative stress. In vitro studies have shown that C3G can prevent oxidative damage in erythrocytes and myocardial tissues, indicating its potential as a therapeutic agent against heart diseases .

Antioxidant Activity

The antioxidant capacity of C3G is well-documented, with studies demonstrating its ability to scavenge free radicals and reduce oxidative stress markers. This property underpins its potential use as a chemopreventive agent against various cancers and degenerative diseases .

Potential Biomarker for Dietary Intake

Recent evidence suggests that C3G could serve as a biomarker for anthocyanin-rich berry consumption in humans. Its prevalence in plasma and urine correlates with dietary intake, making it a useful tool for assessing anthocyanin consumption in nutritional studies .

Cancer Therapeutics

C3G has shown promise in cancer research, particularly regarding breast cancer treatment. Studies indicate that it can induce apoptosis in triple-negative breast cancer cells by inhibiting key signaling pathways associated with tumor growth . This highlights its potential utility as an adjunct therapy in oncology.

Q & A

Basic Research Questions

Q. What standardized methods are recommended for quantifying Cy3G in plant extracts or biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 520 nm) is widely used for quantification due to its specificity for anthocyanins. For higher sensitivity, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in positive ion mode is preferred, as it distinguishes Cy3G from structural isomers (e.g., cyanidin-3-O-galactoside) . Calibration curves should use purified Cy3G standards stored at -20°C to prevent degradation .

Q. What in vitro assays are validated for assessing Cy3G's antioxidant activity?

  • Methodological Answer : Common assays include:

  • DPPH/ABTS radical scavenging : Measures direct free radical neutralization. Use EC₅₀ values to compare potency .
  • Cellular ROS assays : Employ fluorescent probes (e.g., DCFH-DA) in cell lines like HepG2 or CaCo-2 under oxidative stress induced by H₂O₂ or aflatoxins .
  • Glutathione (GSH) modulation : Quantify intracellular GSH levels via HPLC or enzymatic recycling assays to evaluate Cy3G's role in enhancing antioxidant defenses .

Q. How can researchers ensure Cy3G stability during experimental workflows?

  • Methodological Answer : Cy3G is prone to degradation under light, heat, and neutral pH. Store solutions in amber vials at -20°C with 0.1% formic acid to stabilize the flavylium cation. For cell culture studies, dissolve in DMSO (≤0.1% final concentration) and pre-test for solvent cytotoxicity .

Advanced Research Questions

Q. How to design experiments evaluating Cy3G's chemopreventive effects in colorectal cancer models?

  • Methodological Answer :

  • Cell models : Use CaCo-2 (human colon adenocarcinoma) cells treated with Cy3G (10–100 μM) for 24–72 hours. Assess apoptosis via Annexin V/PI staining and caspase-3 activation .
  • Molecular targets : Perform RNA-seq or qPCR to analyze genes like Bax/Bcl-2 and p53. Validate protein expression with western blotting .
  • Contradictions : Note that Cy3G's pro-apoptotic effects may vary with cell type. In non-transformed cells, prioritize cytotoxicity assays (e.g., MTT) to exclude off-target effects .

Q. What mechanisms explain Cy3G's cardioprotective effects against ischemia-reperfusion injury?

  • Methodological Answer :

  • In vitro models : Expose H9c2 cardiomyocytes to hypoxia-reoxygenation. Measure lactate dehydrogenase (LDH) release and mitochondrial membrane potential (ΔΨm) using JC-1 dye .
  • Pathways : Cy3G upregulates Nrf2-mediated antioxidant genes (e.g., HO-1) and inhibits NF-κB-driven inflammation. Use siRNA knockdown to confirm pathway specificity .
  • In vivo validation : Employ rodent ischemia models with Cy3G (50 mg/kg, oral) pre-treatment. Assess infarct size via TTC staining and troponin levels .

Q. How to resolve contradictions in Cy3G's dose-dependent effects on cell viability?

  • Methodological Answer : Discrepancies arise from assay choice (e.g., MTT vs. trypan blue) and exposure time. For example:

  • Low doses (1–10 μM) : Enhance cell viability in neurons via ROS scavenging .
  • High doses (>50 μM) : Induce apoptosis in leukemia cells by mitochondrial depolarization .
  • Recommendation : Conduct parallel assays (e.g., MTT, ATP luminescence) and normalize to baseline ROS levels .

Q. What advanced techniques elucidate Cy3G's interactions with signaling kinases?

  • Methodological Answer :

  • Phosphoproteomics : Use SILAC labeling in HepG2 cells to identify kinase targets (e.g., AMPK, Akt) modulated by Cy3G .
  • Molecular docking : Simulate Cy3G binding to cAMP-dependent protein kinase (PKA) using PyMOL or AutoDock. Validate with kinase inhibition assays .

Propriétés

Formule moléculaire

C21H22O11

Poids moléculaire

450.4 g/mol

Nom IUPAC

(2S,3R,4R,5R,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2H-chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H22O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-29H,7H2/t16-,17+,18-,19-,20?,21-/m1/s1

Clé InChI

VUUHCPBKEAYFDZ-FFKRPEIQSA-N

SMILES isomérique

C1=CC(=C(C=C1C2C(=CC3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@H](O4)CO)O)O)O)O)O

SMILES canonique

C1=CC(=C(C=C1C2C(=CC3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Synonymes

cyanidin-3-O-beta-glucopyranoside

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.